![molecular formula C16H17N3OS B4412518 N-[(1-propyl-1H-benzimidazol-2-yl)methyl]-2-thiophenecarboxamide](/img/structure/B4412518.png)
N-[(1-propyl-1H-benzimidazol-2-yl)methyl]-2-thiophenecarboxamide
Vue d'ensemble
Description
N-[(1-propyl-1H-benzimidazol-2-yl)methyl]-2-thiophenecarboxamide, also known as PTM, is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. PTM belongs to the class of benzimidazole derivatives and has been found to exhibit a wide range of biological activities, including antitumor, anti-inflammatory, and antiviral properties.
Applications De Recherche Scientifique
N-[(1-propyl-1H-benzimidazol-2-yl)methyl]-2-thiophenecarboxamide has been extensively studied for its potential therapeutic applications. It has been found to exhibit antitumor activity against various cancer cell lines, including breast, colon, and lung cancer. This compound has also been found to have anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α). Additionally, this compound has been found to have antiviral activity against the hepatitis B virus (HBV) and the human immunodeficiency virus (HIV).
Mécanisme D'action
The exact mechanism of action of N-[(1-propyl-1H-benzimidazol-2-yl)methyl]-2-thiophenecarboxamide is not fully understood. However, it has been proposed that this compound exerts its antitumor activity by inducing apoptosis (programmed cell death) in cancer cells. This compound has also been found to inhibit the activity of matrix metalloproteinases (MMPs), which are enzymes that play a role in tumor invasion and metastasis. The anti-inflammatory activity of this compound is thought to be due to its ability to inhibit the nuclear factor-kappa B (NF-κB) signaling pathway, which is involved in the production of pro-inflammatory cytokines. The antiviral activity of this compound is thought to be due to its ability to inhibit the reverse transcriptase activity of the virus.
Biochemical and Physiological Effects:
This compound has been found to have a number of biochemical and physiological effects. It has been shown to reduce the expression of genes involved in cell proliferation and angiogenesis, which are important processes in tumor growth. This compound has also been found to reduce the levels of reactive oxygen species (ROS), which are molecules that can cause oxidative damage to cells. Additionally, this compound has been found to increase the expression of genes involved in the immune response, which may contribute to its anti-inflammatory and antiviral activities.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of N-[(1-propyl-1H-benzimidazol-2-yl)methyl]-2-thiophenecarboxamide is that it exhibits a wide range of biological activities, which makes it a promising candidate for the development of new drugs. Additionally, this compound has been found to have low toxicity, which is important for its potential use in humans. However, one of the limitations of this compound is that its mechanism of action is not fully understood, which makes it difficult to optimize its therapeutic potential. Additionally, this compound is a relatively new compound, and more research is needed to fully understand its properties and potential applications.
Orientations Futures
There are several future directions for research on N-[(1-propyl-1H-benzimidazol-2-yl)methyl]-2-thiophenecarboxamide. One area of research could focus on optimizing the synthesis method of this compound to improve its yield and purity. Another area of research could focus on elucidating the exact mechanism of action of this compound, which would provide a better understanding of its therapeutic potential. Additionally, future research could focus on developing new derivatives of this compound with improved properties and specificity for different biological targets. Finally, more preclinical and clinical studies are needed to evaluate the efficacy and safety of this compound for various therapeutic applications.
Conclusion:
In conclusion, this compound, or this compound, is a promising compound with potential therapeutic applications. This compound exhibits a wide range of biological activities, including antitumor, anti-inflammatory, and antiviral properties. The synthesis of this compound involves the reaction between 2-(bromomethyl)thiophene and 1-propyl-1H-benzimidazole in the presence of a base. This compound has been found to have a number of biochemical and physiological effects, and more research is needed to fully understand its properties and potential applications. Future research on this compound could focus on optimizing its synthesis method, elucidating its mechanism of action, developing new derivatives, and evaluating its efficacy and safety for various therapeutic applications.
Propriétés
IUPAC Name |
N-[(1-propylbenzimidazol-2-yl)methyl]thiophene-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N3OS/c1-2-9-19-13-7-4-3-6-12(13)18-15(19)11-17-16(20)14-8-5-10-21-14/h3-8,10H,2,9,11H2,1H3,(H,17,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ALEOXKUWSASOMM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C2=CC=CC=C2N=C1CNC(=O)C3=CC=CS3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



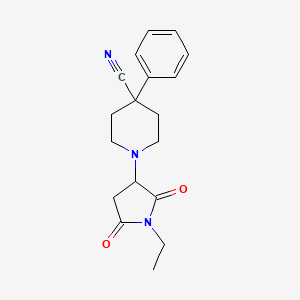
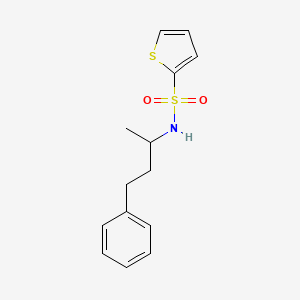
![2-fluoro-N-{2-[(propylamino)carbonyl]phenyl}benzamide](/img/structure/B4412459.png)
![3,4,5-trimethoxy-N-[4-(4-morpholinylmethyl)phenyl]benzamide](/img/structure/B4412469.png)
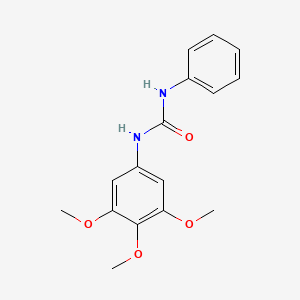
![1-({1-[(5-chloro-2-ethoxyphenyl)sulfonyl]-4-piperidinyl}carbonyl)-4-methylpiperazine](/img/structure/B4412474.png)
![N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]-3-(phenylsulfonyl)propanamide](/img/structure/B4412481.png)
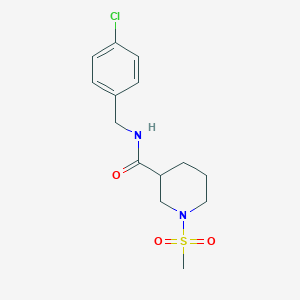
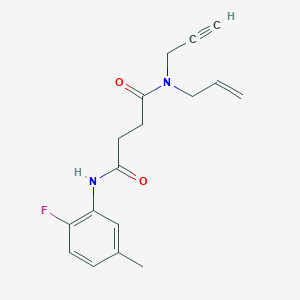

![2-[1-(2-fluorobenzyl)-1H-indol-3-yl]-2-oxoacetamide](/img/structure/B4412497.png)
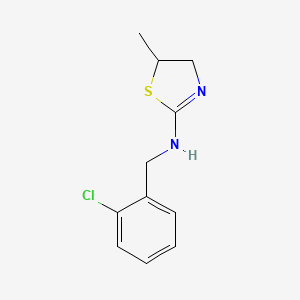
![2-({[(4-chlorophenyl)amino]carbonyl}amino)-N,N-dimethylbenzamide](/img/structure/B4412502.png)
![N-allyl-2-{4-[(butylamino)sulfonyl]phenoxy}acetamide](/img/structure/B4412510.png)